molecular formula C12H18O3 B576576 2-Hexenoic anhydride CAS No. 14316-60-0

2-Hexenoic anhydride

Cat. No. B576576
CAS RN: 14316-60-0
M. Wt: 210.273
InChI Key: LCZFHJDUNXXOHE-UHFFFAOYSA-N
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Description

2-Hexenoic anhydride is a chemical compound derived from 2-Hexenoic acid . The molecular formula of 2-Hexenoic acid is C6H10O2 . It’s important to note that the anhydride form of this compound might have different properties.


Molecular Structure Analysis

The molecular structure of 2-Hexenoic acid, the parent compound of this compound, consists of a six-carbon chain with a double bond between the second and third carbons, and a carboxylic acid group at the end of the chain . The anhydride would likely involve the formation of a cyclic structure through the loss of water from two 2-Hexenoic acid molecules.


Chemical Reactions Analysis

Anhydrides generally react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The specific reactions of this compound would depend on the reactants and conditions used.

Scientific Research Applications

  • Intramolecular Acylation of Hexenoic Acids : Hexenoic acids, including 2-Hexenoic acid, undergo intramolecular acylation. This process, facilitated by polyphosphoric acid or trifluoroacetic anhydride, leads to the formation of cyclohexenone derivatives and hexanolides, demonstrating the acid's reactivity and potential in synthesizing cyclic compounds (Ansell, Emmett, & Coombs, 1968).

  • Microbiological Degradation of Steroid Ring A : Research shows that 2-oxo-cis-4-hexenoic acid, derived from 2-Hexenoic acid, plays a crucial role in the microbial degradation of steroid ring A. This finding highlights its importance in understanding and potentially manipulating steroid metabolism (Coulter & Talalay, 1968).

  • Substrate Specificity in Fatty Acid Metabolism : Studies involving the substrate specificity of enoyl-CoA hydratase in cotton seeds indicate that 2-Hexenoic acid derivatives are crucial substrates in fatty acid metabolism, suggesting potential applications in agricultural and biochemistry research (Miernyk & Trelease, 1981).

  • Synthesis of Amino Acids and Lactones : Research involving the synthesis of racemic 2-amino-5-hexenoic acid and its derivatives highlights the potential of 2-Hexenoic acid in synthesizing amino acids and lactones, which are significant in pharmaceutical and organic chemistry (Krishnamurthy et al., 2015).

  • Sorbic Acid Precursors Synthesis : A study on the electrochemical synthesis of sorbic acid precursors from acetic acid-acetic anhydride in the presence of butadiene demonstrates the utility of 2-Hexenoic acid derivatives in synthesizing important chemical compounds (Coleman et al., 1991).

  • Glutaconic Anhydrides Production : The carboxylative cyclization of 2-butenoates with carbon dioxide to produce glutaconic anhydrides, as reported in a study, shows the application of 2-Hexenoic acid in producing versatile synthons and functional comonomers (Zhang et al., 2020).

Mechanism of Action

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group . In the case of 2-Hexenoic anhydride, the specific mechanism would depend on the reactant involved.

Safety and Hazards

While specific safety data for 2-Hexenoic anhydride is not available, it’s important to handle all chemical compounds with care. For instance, trans-2-Hexenoic acid is known to cause severe skin burns and eye damage, and is harmful if swallowed or inhaled . It’s reasonable to assume that this compound may have similar hazards.

properties

IUPAC Name

[(E)-hex-2-enoyl] (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZFHJDUNXXOHE-FIFLTTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC(=O)C=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC(=O)/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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